molecular formula C4H10BrO3P B6236127 diethyl phosphorobromidate CAS No. 51761-27-4

diethyl phosphorobromidate

Cat. No.: B6236127
CAS No.: 51761-27-4
M. Wt: 217.00 g/mol
InChI Key: SBPUMPCKAMRWQN-UHFFFAOYSA-N
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Description

Diethyl phosphorobromidate is an organophosphorus compound with the molecular formula C4H10BrO3P. It is known for its utility in organic synthesis, particularly in the formation of peptide bonds. This compound is characterized by the presence of a phosphorus atom bonded to two ethoxy groups, a bromine atom, and an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl phosphorobromidate can be synthesized through the reaction of diethyl phosphite with bromine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:

(EtO)2P(O)H+Br2(EtO)2P(O)Br+HBr(EtO)_2P(O)H + Br_2 \rightarrow (EtO)_2P(O)Br + HBr (EtO)2​P(O)H+Br2​→(EtO)2​P(O)Br+HBr

In this reaction, diethyl phosphite reacts with bromine to form this compound and hydrogen bromide as a byproduct.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl phosphorobromidate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form diethyl phosphate and hydrogen bromide.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate and extent of the reaction.

Major Products Formed

    Substitution Products: Depending on the nucleophile, the major products can include diethyl phosphoramidates, diethyl phosphorothioates, and diethyl phosphorates.

    Hydrolysis Products: The primary products of hydrolysis are diethyl phosphate and hydrogen bromide.

Scientific Research Applications

Diethyl phosphorobromidate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peptide bonds and other phosphorus-containing compounds.

    Biology: It is employed in the modification of biomolecules, such as the phosphorylation of proteins and nucleotides.

    Medicine: this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl phosphorobromidate involves the activation of the phosphorus atom, making it more susceptible to nucleophilic attack. The bromine atom serves as a leaving group, facilitating the substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Diethyl phosphite: Similar in structure but lacks the bromine atom.

    Diethyl phosphoramidate: Contains an amine group instead of bromine.

    Diethyl phosphorochloridate: Contains a chlorine atom instead of bromine.

Uniqueness

Diethyl phosphorobromidate is unique due to its reactivity and versatility in organic synthesis. The presence of the bromine atom makes it a more reactive compound compared to its analogs, allowing for a broader range of chemical transformations.

Properties

CAS No.

51761-27-4

Molecular Formula

C4H10BrO3P

Molecular Weight

217.00 g/mol

IUPAC Name

1-[bromo(ethoxy)phosphoryl]oxyethane

InChI

InChI=1S/C4H10BrO3P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3

InChI Key

SBPUMPCKAMRWQN-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)Br

Purity

95

Origin of Product

United States

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